molecular formula C23H19BrN2O3S B11377884 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(3,4-dihydro-2(1H)-isoquinolinyl)ethanone

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(3,4-dihydro-2(1H)-isoquinolinyl)ethanone

Cat. No.: B11377884
M. Wt: 483.4 g/mol
InChI Key: REABPGSIVUFWDP-UHFFFAOYSA-N
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Description

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(3,4-dihydro-2(1H)-isoquinolinyl)ethanone is a complex organic compound that features a unique combination of a dibenzo-thiazine ring system and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(3,4-dihydro-2(1H)-isoquinolinyl)ethanone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Dibenzo-thiazine Core: This step involves the cyclization of appropriate precursors under oxidative conditions. For instance, starting from a dibenzo-thiazine precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Attachment of the Isoquinoline Moiety: The isoquinoline derivative can be synthesized separately and then coupled to the dibenzo-thiazine core through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine substituent or the carbonyl group, potentially leading to debromination or alcohol formation.

    Substitution: The bromine atom in the dibenzo-thiazine ring is a good leaving group, making the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or debrominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. The presence of the isoquinoline moiety is particularly noteworthy, as isoquinolines are known for their pharmacological properties.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with various biological targets, possibly leading to the discovery of new drugs for treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(3,4-dihydro-2(1H)-isoquinolinyl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dibenzo-thiazine ring could engage in π-π interactions or hydrogen bonding, while the isoquinoline moiety could fit into hydrophobic pockets of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(2(1H)-isoquinolinyl)ethanone: Similar structure but lacks the dihydro modification.

    2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(quinolinyl)ethanone: Contains a quinoline instead of an isoquinoline moiety.

    2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(pyridinyl)ethanone: Features a pyridine ring instead of an isoquinoline.

Uniqueness

The uniqueness of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(3,4-dihydro-2(1H)-isoquinolinyl)ethanone lies in its combination of a brominated dibenzo-thiazine ring with a dihydro-isoquinoline moiety. This structural arrangement provides distinct electronic and steric properties, potentially leading to unique reactivity and bioactivity profiles compared to its analogs.

Properties

Molecular Formula

C23H19BrN2O3S

Molecular Weight

483.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C23H19BrN2O3S/c24-18-9-10-21-20(13-18)19-7-3-4-8-22(19)30(28,29)26(21)15-23(27)25-12-11-16-5-1-2-6-17(16)14-25/h1-10,13H,11-12,14-15H2

InChI Key

REABPGSIVUFWDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C4=C(C=C(C=C4)Br)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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